
Trilepisflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trilepisflavan is a flavan, which can be isolated from Trilepisium madagascariense . It has been found to have several analogues with anti-cancer activity against human cancer cells .
Synthesis Analysis
The synthesis of flavonoids, such as Trilepisflavan, has been a topic of interest in recent years . Various methodologies of stereoselective synthesis have been implemented, including stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, Mitsunobu reaction, and the cycloaddition of 1,4-benzoquinone .Molecular Structure Analysis
Trilepisflavan has a molecular formula of C17H18O4 . Its structure includes a 2- (3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol . The molecular weight is 286.32 g/mol .Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions of Trilepisflavan, it’s worth noting that the field of chemical reaction prediction has been accelerated by the development of novel machine learning architectures .Physical And Chemical Properties Analysis
Trilepisflavan has a molecular weight of 286.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 3 . The exact mass and monoisotopic mass are 286.12050905 g/mol . The topological polar surface area is 47.9 Ų .Applications De Recherche Scientifique
Antimicrobial Applications
Trilepisflavan has been found to exhibit significant antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .
Cancer Research
Trilepisflavan derivatives have shown potential anti-cancer activity against human cancer cells . This suggests that Trilepisflavan could be used in the development of new cancer treatments .
Anti-inflammatory Research
While there’s no direct research on Trilepisflavan’s anti-inflammatory properties, flavonoids (the class of compounds to which Trilepisflavan belongs) are known for their anti-inflammatory effects . Therefore, Trilepisflavan could potentially be used in the treatment of inflammatory diseases.
Antioxidant Research
Flavonoids, including Trilepisflavan, are known for their antioxidant properties . Antioxidants are crucial in protecting the body against damage from free radicals, and thus, Trilepisflavan could potentially be used in the prevention of diseases caused by oxidative stress.
Neuroprotective Research
While there’s no direct research on Trilepisflavan’s neuroprotective properties, flavonoids are known to have neuroprotective effects . Therefore, Trilepisflavan could potentially be used in the treatment of neurodegenerative diseases or to protect the brain from damage.
Cardiovascular Research
There’s no direct research on Trilepisflavan’s effects on cardiovascular health. However, flavonoids are known to have beneficial effects on the cardiovascular system . Therefore, Trilepisflavan could potentially be used in the prevention or treatment of cardiovascular diseases.
Diabetes Research
There’s no direct research on Trilepisflavan’s effects on diabetes. However, flavonoids are known to have beneficial effects on blood sugar regulation . Therefore, Trilepisflavan could potentially be used in the prevention or treatment of diabetes.
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXSJQLANFRSQ-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trilepisflavan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)

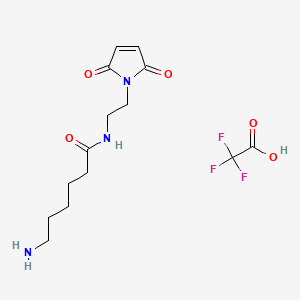

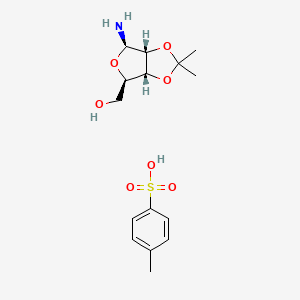


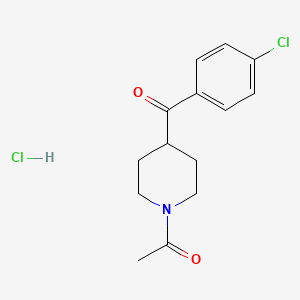
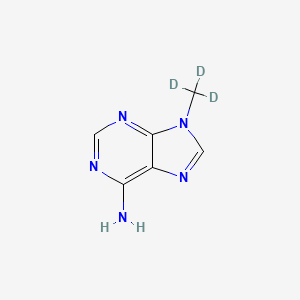
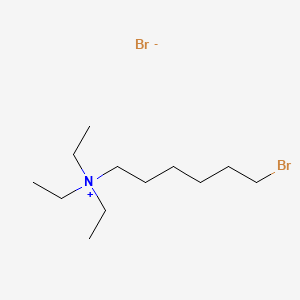
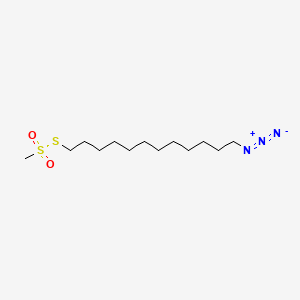
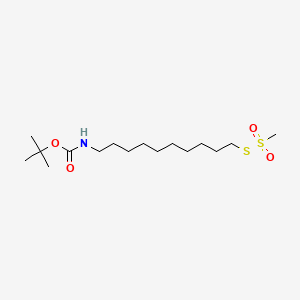
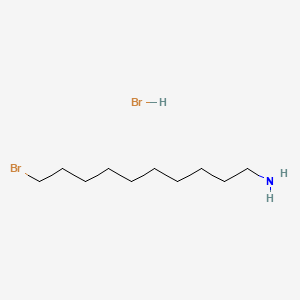
![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)